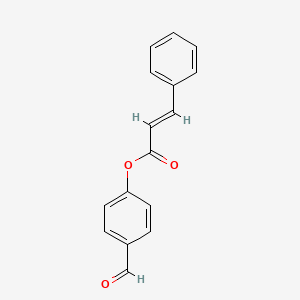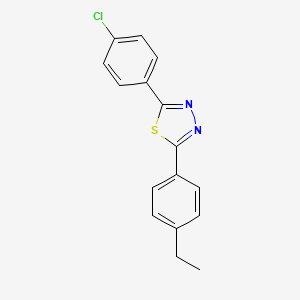
N,N'-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(Oxydibenzol-4,1-diyl)bis(4-nitrobenzamid) ist eine organische Verbindung mit der Summenformel C26H18N4O7. Sie zeichnet sich durch das Vorhandensein von zwei Nitrobenzamidgruppen aus, die über eine Oxydibenzol-Verknüpfung miteinander verbunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N'-(Oxydibenzol-4,1-diyl)bis(4-nitrobenzamid) beinhaltet typischerweise die Reaktion von 4-Nitrobenzoylchlorid mit 4,4'-Oxydianilin. Die Reaktion wird in Gegenwart einer Base wie Pyridin durchgeführt, um die Bildung der Amidbindungen zu erleichtern. Die Reaktionsbedingungen beinhalten häufig das Rückflusskochen der Reaktanten in einem geeigneten Lösungsmittel wie Dichlormethan oder Chloroform über mehrere Stunden, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für N,N'-(Oxydibenzol-4,1-diyl)bis(4-nitrobenzamid) nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um die Ausbeute und Reinheit zu maximieren. Darüber hinaus würden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) typically involves the reaction of 4-nitrobenzoyl chloride with 4,4’-oxydianiline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N'-(Oxydibenzol-4,1-diyl)bis(4-nitrobenzamid) kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Nitrogruppen können zu Aminen reduziert werden, indem Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder chemische Reduktionsmittel wie Zinn(II)-chlorid verwendet werden.
Substitution: Die Amidgruppen können an nucleophilen Substitutionsreaktionen teilnehmen, bei denen der Amid-Stickstoff unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas mit einem Palladium-Katalysator oder Zinn(II)-chlorid in saurem Medium.
Substitution: Nucleophile wie Amine oder Alkohole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Reduktion: Das Hauptprodukt wäre N,N'-(Oxydibenzol-4,1-diyl)bis(4-aminobenzamid).
Substitution: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Benzamide gebildet werden.
Wissenschaftliche Forschungsanwendungen
N,N'-(Oxydibenzol-4,1-diyl)bis(4-nitrobenzamid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und Polymere verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Materialwissenschaften: Es wird für die Entwicklung fortschrittlicher Materialien wie Hochleistungspolymere und Beschichtungen untersucht.
Wirkmechanismus
Der Wirkmechanismus von N,N'-(Oxydibenzol-4,1-diyl)bis(4-nitrobenzamid) hängt stark von seiner chemischen Struktur und der jeweiligen Anwendung ab. So können beispielsweise in biologischen Systemen die Nitrogruppen einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu antimikrobiellen oder krebshemmenden Wirkungen führen. Die Oxydibenzol-Verknüpfung sorgt für strukturelle Stabilität und beeinflusst die Gesamtreaktivität der Verbindung.
Wirkmechanismus
The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)bis(4-nitrobenzamide) largely depends on its chemical structure and the specific application. For instance, in biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The oxydibenzene linkage provides structural stability and influences the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N'-(Oxydi-4,1-phenylen)bis(4-aminobenzamid): Ähnliche Struktur, jedoch mit Aminogruppen anstelle von Nitrogruppen.
N,N'-(Oxydibenzol-4,1-diyl)diacetamide: Ähnliche Struktur, jedoch mit Acetamidgruppen anstelle von Nitrobenzamidgruppen.
Einzigartigkeit
N,N'-(Oxydibenzol-4,1-diyl)bis(4-nitrobenzamid) ist aufgrund des Vorhandenseins von Nitrogruppen einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Die Oxydibenzol-Verknüpfung trägt ebenfalls zu seiner Stabilität und Vielseitigkeit in verschiedenen Anwendungen bei.
Eigenschaften
CAS-Nummer |
34062-81-2 |
|---|---|
Molekularformel |
C26H18N4O7 |
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
4-nitro-N-[4-[4-[(4-nitrobenzoyl)amino]phenoxy]phenyl]benzamide |
InChI |
InChI=1S/C26H18N4O7/c31-25(17-1-9-21(10-2-17)29(33)34)27-19-5-13-23(14-6-19)37-24-15-7-20(8-16-24)28-26(32)18-3-11-22(12-4-18)30(35)36/h1-16H,(H,27,31)(H,28,32) |
InChI-Schlüssel |
BBBRQJYHVZNVKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)

![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)
